molecular formula C33H37NO17 B562167 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 26255-68-5

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B562167
CAS No.: 26255-68-5
M. Wt: 719.649
InChI Key: APYFCGBWFSVXEH-PSKLNEOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 4-Nitrophenyl 2-O-(2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranosyl)-4,6-O-Benzylidene-β-D-Glucopyranoside

Structural Characteristics and Nomenclature

The compound features a β-D-glucopyranose core with three distinct functional modifications (Figure 1):

  • 4-Nitrophenyl Aglycone : A chromogenic group enabling spectrophotometric detection upon enzymatic or chemical glycosidic bond cleavage.
  • 4,6-O-Benzylidene Acetal : A bicyclic protecting group that rigidifies the glucose ring by bridging the C4 and C6 hydroxyls, enforcing a ^1C₄ chair conformation.
  • 2-O-(2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranosyl) Substituent : A fully acetylated glucose unit linked via a β-1,2-glycosidic bond, serving as a masked glycosyl donor.

Systematic IUPAC Name :
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenylhexahydropyrano[3,2-d]dioxin-7-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate.

Table 1: Key Structural and Physicochemical Properties
Property Value
Molecular Formula C₃₃H₃₇NO₁₇
Molecular Weight 719.64 g/mol
CAS Registry Number 26255-68-5
Protecting Groups 4,6-O-Benzylidene, 2,3,4,6-Tetra-O-acetyl
Stereochemistry β-D-configuration at anomeric centers

Historical Development in Carbohydrate Chemistry

The synthesis and application of this compound are rooted in landmark advancements:

  • Emil Fischer’s Legacy : Early 20th-century work on glucose stereochemistry and phenylhydrazine derivatives laid the groundwork for modern glycoside synthesis.
  • Benzylidene Acetal Innovation : The 4,6-O-benzylidene group, first utilized in the 1990s, emerged as a critical tool for controlling glycosylation stereochemistry. David Crich’s 1996 discovery demonstrated its ability to direct β-mannoside formation via intermediate triflate stabilization.
  • Acetyl Group Utility : Full acetylation of the glucosyl donor moiety prevents premature glycosylation while enabling regioselective deprotection.

Role in Glycosylation Reaction Studies

This compound has been instrumental in elucidating glycosylation mechanisms:

Stereoelectronic Control via the Benzylidene Acetal

The 4,6-O-benzylidene group restricts ring flexibility, favoring a ^1C₄ conformation that positions the C2 hydroxyl axially. This geometry facilitates SN2-like attack by nucleophiles, leading to β-selectivity. Cryogenic infrared spectroscopy studies confirm that benzylidene-directed intermediates adopt distinct cationic conformations, which dictate anomeric outcomes.

Mechanistic Insights from Acetylated Donors

The 2,3,4,6-tetra-O-acetyl group on the glucosyl unit stabilizes oxocarbenium ion intermediates during glycosyl donor activation. This stabilization is critical for achieving high-yielding couplings while minimizing side reactions.

Table 2: Comparative Stereoselectivity in Glycosylation Reactions
Protecting Group Anomeric Selectivity (β:α) Key Reference
4,6-O-Benzylidene 9:1
4,6-O-Phenylboronate 7:1
Unprotected Glucose 1:1

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+,30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFCGBWFSVXEH-PSKLNEOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745392
Record name 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26255-68-5
Record name 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of p-Nitrophenyl 4,6-O-Benzylidene-β-D-Glucopyranoside

The foundational intermediate is prepared by reacting p-nitrophenyl β-D-glucopyranoside with benzaldehyde in formic acid under vigorous stirring. This reaction exploits the acid-catalyzed formation of a benzylidene acetal at the 4,6-positions of the glucose moiety.

Reaction Conditions :

  • Solvent : Formic acid (50 mL per 10 g of starting material).

  • Reagents : Benzaldehyde (6:1 molar excess relative to p-nitrophenyl glucopyranoside).

  • Time : 5.5 hours at room temperature.

  • Workup : Neutralization with 30% aqueous potassium carbonate, followed by extraction with petroleum ether.

Yield : 88.5% (10.8 g from 10 g starting material).
Characterization : The product crystallizes as fine needles from 95% ethanol, with a melting point of 184–185°C and specific optical rotation [α]D25=46.2°[α]_D^{25} = -46.2° (c = 1.0, acetone).

Glycosylation with Tetra-O-acetyl-α-D-Glucopyranosyl Bromide

The benzylidene-protected intermediate undergoes glycosylation using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under Koenigs-Knorr conditions . This step introduces the acetylated glucopyranosyl group at the 2-OH position of the glucose core.

Reaction Conditions :

  • Catalyst : Silver carbonate (15 g) and iodine (1.7 g).

  • Solvent : Anhydrous dichloromethane (150 mL).

  • Donor : Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.3 equivalents).

  • Reaction Time : 28 hours under light-protected, anhydrous conditions.

Monitoring : Thin-layer chromatography (TLC) in benzene-methanol (9:1 v/v) confirms reaction completion by the disappearance of ionizable bromide.

Purification Challenges : The product exhibits a strong tendency to co-crystallize with unreacted starting material. Sequential fractional crystallization from ethanol-water mixtures yields chromatographically pure sophorose adduct (760 mg per 10 g starting material).

Deprotection and Final Product Isolation

While the target compound retains acetyl and benzylidene groups, subsequent deprotection steps (e.g., for biological testing) involve:

  • Deacetylation : Sodium methoxide in methanol (1%, 90 minutes).

  • Debenzylidenation : Refluxing in 50% aqueous acetic acid (30 minutes).

Yield After Deprotection : Quantitative conversion to p-nitrophenyl β-sophoroside, though yields are unreported.

Critical Analysis of Methodologies

Benzylidene Protection Efficiency

The benzylidene acetal formation achieves high regioselectivity for the 4,6-positions due to the conformational rigidity of the β-D-glucopyranoside ring. Formic acid acts as both solvent and catalyst, promoting rapid acetalization without side reactions. Comparative studies using alternative acids (e.g., HCl or H2SO4) report lower yields due to hydrolysis of the p-nitrophenyl glycosidic bond.

Glycosylation Optimization

The use of silver carbonate and iodine enhances the leaving-group ability of the glucopyranosyl bromide, favoring β-glycoside formation via neighboring-group participation. However, competing α-anomer formation is observed in the absence of iodine, reducing stereoselectivity.

Solvent Impact : Dichloromethane’s low polarity stabilizes the oxocarbenium ion intermediate, critical for achieving high β-selectivity. Substituting with polar aprotic solvents (e.g., acetonitrile) diminishes yields by promoting side reactions.

Alternative Synthetic Routes

Solid-Phase Synthesis

Patent CN1712407A discloses a method for synthesizing p-nitrophenyl glycosides using immobilized glucose derivatives. While this approach simplifies purification, adapting it to the target compound would require orthogonal protective groups for the 2-OH position, complicating the synthetic route.

Industrial-Scale Considerations

Scaling up the synthesis necessitates addressing two key challenges:

  • Cost of Silver Salts : Silver carbonate’s expense motivates exploration of alternative catalysts (e.g., molecular sieves or BF3·Et2O).

  • Petroleum Ether Extraction : Large-scale use of petroleum ether poses flammability risks, suggesting substitution with heptane or cyclohexane.

Process Optimization Table :

ParameterLaboratory ScaleProposed Industrial Scale
CatalystAg2CO3 (15 g)Molecular sieves + I2
SolventDichloromethaneToluene
PurificationColumn ChromatographyCrystallization
Yield7.6%12–15% (projected)

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-Glucosidases

The compound serves as a chromogenic substrate for β-glucosidases due to the 4-nitrophenyl aglycone. Hydrolysis of the β-D-glucosidic bond releases 4-nitrophenol, detectable via spectrophotometry (λmax ≈ 400 nm at alkaline pH) .

Key Findings:

  • Specificity: The benzylidene and acetyl groups restrict enzyme access, ensuring selectivity for β-glucosidases capable of cleaving protected substrates .
  • Kinetic Parameters:
    Enzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)
    Aspergillus niger12.50.451.2
    Human lysosomal8.20.320.9
    Data adapted from glycosidase assays using this substrate .
  • pH Dependence: Optimal activity occurs at pH 5.0–6.0, typical of lysosomal β-glucosidases.

Deprotection Reactions

The acetyl and benzylidene groups are strategically removed under controlled conditions to modify the compound’s reactivity:

Deacetylation

  • Reagents: NH₃/MeOH, NaOMe/MeOH, or enzymatic esterases.
  • Conditions: 0°C to room temperature, 2–6 hours.
  • Outcome: Yields 4-nitrophenyl 2-O-β-D-glucopyranosyl-4,6-O-benzylidene-β-D-glucopyranoside, retaining the benzylidene ring .

Benzylidene Ring Opening

  • Reagents: 80% AcOH, H₂O, or catalytic hydrogenolysis (H₂/Pd-C).
  • Conditions: 60°C for 2 hours (acidic) or RT for 24 hours (H₂).
  • Outcome: Generates free 4,6-diol, enabling further functionalization (e.g., phosphorylation or glycosylation) .

Glycosylation Reactions

The compound acts as a glycosyl donor in oligosaccharide synthesis:

Koenigs-Knorr Reaction

  • Conditions: Ag₂CO₃ or AgOTf as promoter, CH₂Cl₂ solvent.
  • Outcome: Transfers the 2-O-acetylated glucopyranosyl moiety to acceptors (e.g., methyl glycosides) .
    Example: Donor+Methyl 4 6 O benzylidene D glucopyranosideAgOTfSophorose derivative 1 2 linkage \text{Donor}+\text{Methyl 4 6 O benzylidene D glucopyranoside}\xrightarrow{\text{AgOTf}}\text{Sophorose derivative 1 2 linkage } Yield: 68–72% .

Enzymatic Transglycosylation

  • Enzymes: Glycosynthases (mutant glycosidases).
  • Outcome: Extends oligosaccharide chains while retaining stereochemistry .

Stability Under Various Conditions

  • Thermal Stability: Degrades <5% after 24 hours at 25°C (pH 7.0) .
  • Acidic Hydrolysis: Half-life of 45 minutes in 0.1 M HCl at 37°C .

Scientific Research Applications

Enzyme Substrate for Glycosidases

The primary application of this compound is as a chromogenic substrate for glycosidase enzymes. When these enzymes cleave the glycosidic bonds in the substrate, p-nitrophenol is released, which can be quantified through spectrophotometric methods. This property allows researchers to evaluate enzyme kinetics and catalytic efficiency effectively .

High-Throughput Screening

Due to its specificity and the ability to produce measurable color changes upon enzymatic reaction, this compound is instrumental in high-throughput screening assays. It facilitates the discovery of novel glycosidase inhibitors or activators by allowing for rapid assessment of enzyme activity in various conditions .

Understanding Enzyme Specificity

Studies utilizing this substrate have provided insights into how structural modifications of glycosides affect enzyme affinity and turnover rates. This knowledge is crucial for distinguishing between different classes of glycosidases and understanding metabolic pathways involving glucosylation and deglucosylation .

Case Study 1: Kinetic Analysis of Glucosidases

A study demonstrated the use of 4-nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside in analyzing the kinetic parameters of various glucosidases. The Km (Michaelis constant) values were determined to assess the affinity of enzymes towards this substrate, providing valuable data for enzyme characterization .

Case Study 2: Structural Modifications Impacting Activity

Research highlighted how different structural modifications to the nitrophenyl group influenced the inhibitory activity against specific glycosidases. This study elucidated the electronic effects contributing to binding affinities and enzyme selectivity, showcasing the compound's utility in structure-activity relationship studies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

  • 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

  • 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside (CAS 26255-69-6)

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the benzylidene group and the acetylated glucopyranosyl moiety

Biological Activity

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a complex glycoside with significant interest in biochemical and pharmaceutical research due to its potential biological activities. Its structure combines a nitrophenyl moiety with glucopyranosyl units, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound features several important functional groups:

  • Nitrophenyl Group : Known for its role in chromogenic reactions.
  • Glucoside Linkages : These are crucial for the compound's biological interactions.

Enzymatic Activity

One of the primary uses of 4-nitrophenyl derivatives, such as 4-nitrophenyl-β-D-glucopyranoside, is as substrates for enzyme assays. They are particularly useful in measuring β-glucosidase activity. The enzymatic hydrolysis of these substrates results in the release of 4-nitrophenol, which can be quantitatively measured through colorimetric methods .

Table 1: Kinetic Parameters of β-Glucosidase Activity

SubstrateKmK_m (mM)kcatk_{cat} (s1^{-1})kcat/Kmk_{cat}/K_m (mM1^{-1}s1^{-1})
4-Nitrophenyl-β-D-glucopyranoside0.36743.17117.49
Cellobiose6.5578.741.33

This table highlights the efficiency of different substrates in enzymatic reactions, emphasizing the utility of 4-nitrophenyl-β-D-glucopyranoside in biochemical assays .

Antimicrobial Activity

Research indicates that carbohydrate derivatives exhibit a range of biological activities, including antimicrobial properties. The introduction of bulky lipophilic groups can enhance the biological characteristics of glycosides. For instance, studies have shown that certain glucosides possess bactericidal properties against various pathogens . However, specific data on the antimicrobial efficacy of the compound remains limited.

Case Study: Enzymatic Applications

In a study focusing on enzyme kinetics, researchers utilized 4-nitrophenyl-β-D-glucopyranoside to assess β-glucosidase activity across different biological samples. The results demonstrated a strong correlation between substrate concentration and enzymatic activity, confirming the compound's effectiveness as a chromogenic substrate for enzyme assays .

Case Study: Pharmacological Potential

Another investigation explored the pharmacological potential of glycosides similar to 4-nitrophenyl derivatives. These studies indicated that modifications to the glucopyranosyl structure could lead to enhanced bioactivity and reduced toxicity profiles compared to traditional compounds .

Q & A

Q. How can the regioselective glycosylation of this compound be optimized for synthetic reproducibility?

Regioselective glycosylation requires precise control of protecting groups and reaction conditions. For example, the benzylidene group at the 4,6-positions restricts reactivity to the 2-OH position, enabling selective glycosylation with a tetra-O-acetyl glucopyranosyl donor. Key steps include:

  • Using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the donor under Koenigs-Knorr conditions (AgOTf or BF₃·Et₂O as a promoter) to ensure β-anomeric selectivity .
  • Monitoring reaction progress via TLC (e.g., EtOAc/hexane 1:4, Rf ~0.32) and confirming regioselectivity with ¹H-NMR (e.g., downfield shifts for acetylated protons at δ 2.0–2.1 ppm) .
  • Yield optimization (typically 60–72%) via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • ¹H/¹³C-NMR : Identify key signals:
  • Benzylidene protons (δ 5.4–5.6 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm) .
  • Acetyl groups (δ 2.0–2.1 ppm for CH₃, δ 170–172 ppm for carbonyl carbons) .
    • HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M + Na]⁺) with mass accuracy <5 ppm .
    • X-ray crystallography : Resolve absolute configuration and glycosidic bond geometry (e.g., β-anomer confirmed by C1–O1 bond length ~1.38 Å) .

Q. How does the benzylidene protecting group influence reactivity in downstream modifications?

The 4,6-O-benzylidene group:

  • Blocks hydroxyls at C4 and C6, directing functionalization to C2 and C3.
  • Enhances steric hindrance, reducing side reactions during glycosylation .
  • Can be selectively removed via acid hydrolysis (e.g., 80% AcOH, 60°C) to expose C4/C6 for further derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported for similar glycosides?

Discrepancies in yields (e.g., 44% vs. 72%) arise from:

  • Donor activation : Silver triflate (AgOTf) vs. BF₃·Et₂O affects anomeric control and side-product formation .
  • Solvent polarity : Dichloromethane (DCM) vs. acetonitrile influences reaction kinetics and stereoselectivity .
  • Purification challenges : Co-elution of α/β anomers (e.g., α/β ratio 40:60) may require repeated chromatography or crystallization .

Q. How can this compound serve as a substrate for β-glucosidase activity assays?

The 4-nitrophenyl aglycone acts as a chromogenic reporter:

  • Enzymatic cleavage releases 4-nitrophenol (λmax = 405 nm, yellow color), enabling real-time kinetic measurements .
  • Substrate specificity: Modifications (e.g., acetyl groups) may reduce enzyme affinity; debenzylidenation or deacetylation (via NaOMe/MeOH) restores activity .
  • Competitive inhibition studies: Compare hydrolysis rates with natural substrates (e.g., cellobiose) to infer binding mechanisms .

Q. What methodologies validate the stereochemical integrity of the glycosidic bond in complex matrices?

  • NOESY NMR : Correlate anomeric proton (δ 4.8–5.2 ppm) with adjacent protons to confirm β-configuration .
  • Circular dichroism (CD) : Detect Cotton effects near 210–220 nm for acetylated glycosides .
  • Enzymatic digestion : Incubate with β-glucosidase; resistance to cleavage indicates improper stereochemistry .

Methodological Recommendations

  • Synthesis : Prioritize AgOTf over BF₃·Et₂O for higher β-selectivity in glycosylation .
  • Characterization : Combine HRMS with X-ray crystallography for unambiguous structural confirmation .
  • Enzyme assays : Pre-treat substrate with NaOMe/MeOH to remove acetyl groups and enhance enzyme accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.